Trimethylborane
Overview
Description
Trimethylborane (TMB) is a toxic, pyrophoric gas with the formula B(CH3)3 . It is colorless and has a repulsive odor .
Synthesis Analysis
Trimethylborane was first described in 1862 by Edward Frankland . It can be prepared using Grignard reagents, but the output is often contaminated by unwanted products from the solvent . It can also be made on a small scale with a 98% yield by reacting trimethylaluminium in hexane with boron tribromide in dibutyl ether .Molecular Structure Analysis
The molecular formula of Trimethylborane is C3H9B . The molecular weight is 55.915 .Chemical Reactions Analysis
Trimethylborane spontaneously ignites in air if the concentration is high enough . It reacts with water and chlorine at room temperature . It also reacts with diborane to disproportionate to form methyldiborane and dimethyldiborane .Physical And Chemical Properties Analysis
As a liquid, Trimethylborane is colorless . The strongest line in the infrared spectrum is at 1330 cm−1 followed by lines at 3010 cm−1 and 1185 cm−1 . Its melting point is −161.5 °C, and its boiling point is −20.2 °C . The heat of vaporization is 25.6 kJ/mol .Scientific Research Applications
Terpene Synthesis
- TMB has been used as a methylboronating agent for alkynes in the synthesis of terpenes. This application is significant due to the potential for generating a variety of complex organic structures, which are important in various chemical synthesis processes (Pelter & Drake, 1988).
Interaction with Hydrazine
- The interaction of TMB with hydrazine forms adducts like 2(CH3)3B•N2H4, which are stable at low temperatures but evolve TMB at higher temperatures. Such reactions are important in understanding the chemistry of organoboranes and their potential applications (Paterson & Onyszchuk, 1961).
Carbodesilylation Reactions
- In the presence of tetrabutylammonium fluoride, TMB facilitates the carbodesilylation of trimethylsilyl-o-carborane with aromatic and aliphatic aldehydes. This reaction is unprecedented and highlights the unique reactivity of TMB in organic synthesis (Cai et al., 1996).
Ion Chemistry and Gas-Phase Reactions
- Studies on the ion-molecule reactions of TMB have provided insights into its reaction pathways, product distributions, and reaction rate constants. Such research is crucial in understanding the fundamental properties of TMB and its potential applications in various chemical processes (Murphy & Beauchamp, 1976).
Nickel-Catalyzed Coupling Reactions
- TMB, in the presence of Ni(acac)2, can combine with isoprene and aldehydes to produce 1-substituted 3-methyl-3-hexenols with high regio- and stereoselectivity. This showcases the potential of TMB in facilitating complex organic reactions (Kimura et al., 2000).
Photoelectron Spectroscopy
- TMB's behavior upon pyrolysis and its dissociative photoionization have been examined using threshold photoelectron spectroscopy. This study provides essential data on the ionization and dissociation energies of TMB, valuable for understanding its thermochemical properties (Schleier et al., 2022).
Preparation and Purity
- The preparation of high-purity TMB has been a subject of research, highlighting the importance of purity in its applications in various chemical processes (Ross et al., 1962).
P-Doping in Silicon Nanowires
- TMB has been explored as a p-type dopant source for the growth of boron-doped silicon nanowires, demonstrating its utility in semiconductor technology (Lew et al., 2004).
Group Theory in Chemistry
- The computation of the group and character table of TMB using wreath products in group theory reveals its symmetry properties, important in theoretical chemistry and molecular modeling (Suleiman & Audu, 2020).
Safety And Hazards
properties
IUPAC Name |
trimethylborane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9B/c1-4(2)3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRGABKACDFXMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9B | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208038 | |
Record name | Trimethylborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
55.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless gas with a repulsive odor; [Matheson Tri-Gas MSDS] | |
Record name | Trimethylborane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18362 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Trimethylborane | |
CAS RN |
593-90-8 | |
Record name | Trimethylboron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylborane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylborane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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